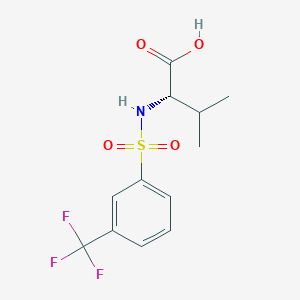
((3-(Trifluoromethyl)phenyl)sulfonyl)valine
Übersicht
Beschreibung
((3-(Trifluoromethyl)phenyl)sulfonyl)valine is a useful research compound. Its molecular formula is C12H14F3NO4S and its molecular weight is 325.31 g/mol. The purity is usually 95%.
BenchChem offers high-quality ((3-(Trifluoromethyl)phenyl)sulfonyl)valine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about ((3-(Trifluoromethyl)phenyl)sulfonyl)valine including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Applications : A study by Apostol et al. (2022) focused on synthesizing novel compounds containing L-valine residue and 4-[(4-bromophenyl)sulfonyl]phenyl moiety. These compounds showed promising potential as antimicrobial agents, particularly against Gram-positive pathogens and Enterococcus faecium biofilm-associated infections (Apostol et al., 2022).
Antimicrobial and Toxicity Evaluation : Another study by Apostol et al. (2021) evaluated the antimicrobial activity and toxicity of new valine-derived compounds. They found that some compounds exhibited antimicrobial activity against Gram-positive bacterial strains and Candida albicans (Apostol et al., 2021).
Inhibition of Collagenase : Sulfonylated L-valine hydroxamate derivatives were found to be effective inhibitors of Clostridium histolyticum collagenase, which is relevant in treating corneal bacterial keratitis (Supuran & Scozzafava, 2000).
Herbicide Action : Research by Ray (1984) indicated that sulfonylurea herbicides, which include valine derivatives, inhibit the biosynthesis of valine and isoleucine in plants, acting on the enzyme acetolactate synthase (Ray, 1984).
Inhibition of Human Leukocyte Elastase (HLE) : A study by Skiles et al. (1992) demonstrated that tripeptides with trifluoromethyl or aryl ketone residues at P1 were potent inhibitors of HLE, which is important in treating conditions like pulmonary hemorrhage and emphysema (Skiles et al., 1992).
Herbicide Resistance and Amino Acid Biosynthesis : Ray (1986) discussed how sulfonylurea herbicides inhibit acetolactate synthase, impacting the biosynthesis of amino acids like valine in plants and microorganisms (Ray, 1986).
Eigenschaften
IUPAC Name |
(2S)-3-methyl-2-[[3-(trifluoromethyl)phenyl]sulfonylamino]butanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14F3NO4S/c1-7(2)10(11(17)18)16-21(19,20)9-5-3-4-8(6-9)12(13,14)15/h3-7,10,16H,1-2H3,(H,17,18)/t10-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVNFXYSAEPLUHG-JTQLQIEISA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)O)NS(=O)(=O)C1=CC=CC(=C1)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)O)NS(=O)(=O)C1=CC=CC(=C1)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14F3NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
((3-(Trifluoromethyl)phenyl)sulfonyl)valine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[1-(3,4-difluorophenyl)ethyl]oxan-4-amine](/img/structure/B7864008.png)
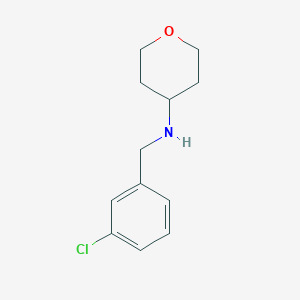
![3-[(Oxan-4-yl)carbamoyl]propanoic acid](/img/structure/B7864022.png)

![N-[(3-fluoro-4-methoxyphenyl)methyl]oxan-4-amine](/img/structure/B7864049.png)
![N-[(2-chloro-4-fluorophenyl)methyl]oxan-4-amine](/img/structure/B7864050.png)

![N-[2-(2-fluorophenyl)ethyl]prop-2-enamide](/img/structure/B7864062.png)
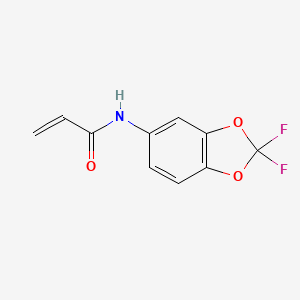
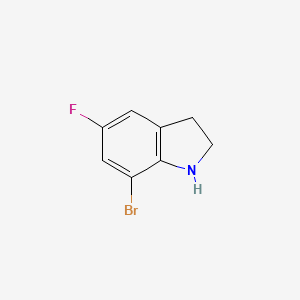

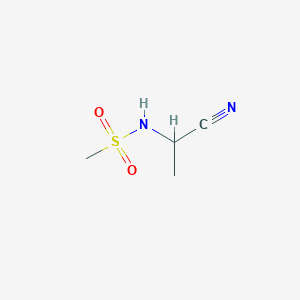
![3-[(ethylsulfonyl)amino]-N'-hydroxybenzenecarboximidamide](/img/structure/B7864090.png)
![(2S)-4-methyl-2-[(oxan-4-yl)formamido]pentanoic acid](/img/structure/B7864103.png)